1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione
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Overview
Description
This compound is a derivative of piperazine1. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities2. However, specific information about this exact compound is not readily available.
Synthesis Analysis
The synthesis of similar compounds involves the reaction of a keto compound with sodium borohydride in methanol at room temperature to afford the corresponding derivative of alcohol. This alcohol compound is then reacted with hydrochloric acid in the presence of calcium chloride to obtain the corresponding derivative3. However, the exact synthesis process for “1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione” is not specified in the available resources.Molecular Structure Analysis
The molecular formula of the compound is C19H18ClN3O44. However, the specific structural details or the 3D model of the compound are not available in the searched resources.
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources. However, piperazine derivatives, to which this compound belongs, are known to undergo a variety of reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione” are not specified in the available resources.Scientific Research Applications
Chemosensors for Transition Metal Ions
The research on naphthoquinone derivatives like 1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione has led to the development of chemosensors that exhibit remarkable selectivity towards transition metal ions, particularly Cu2+ ions. These chemosensors change color in the presence of specific ions, which is a useful property for detecting and quantifying metal ions in various environmental and biological samples. The limit of detection (LOD) for Cu2+ ions with these chemosensors is notably low, enhancing their applicability in sensitive detection methods (Gosavi-Mirkute et al., 2017).
Antifungal and Antibacterial Agents
Naphthoquinone derivatives have been synthesized and evaluated for their antifungal and antibacterial properties, showing potent activity against various fungal and bacterial strains. These compounds offer a promising avenue for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance. The structure-activity relationship (SAR) studies of these derivatives provide insights into their mechanism of action and pave the way for the design of more effective and targeted antimicrobial therapies (Tandon et al., 2010).
Synthesis and Biological Evaluation
The exploration of 1,4-naphthoquinone derivatives in the context of synthetic chemistry has led to the development of novel compounds with potential antioxidant and anti-inflammatory activities. The efficient synthesis of these derivatives via green chemistry approaches highlights the importance of sustainable practices in chemical research. The biological evaluation of these compounds provides valuable data for their potential therapeutic applications, contributing to the ongoing search for new bioactive molecules (Kumar et al., 2017).
Cancer Research
Naphthoquinone derivatives have been investigated for their potential in cancer therapy, particularly through targeting cancer epigenetics and angiogenesis. These "double-edged swords" show promise as dual inhibitors, affecting both the vascular endothelial growth factors receptor-2 (VEGFR-2) and histone deacetylase 4 (HDAC4). Such compounds could offer a new strategy for cancer treatment by simultaneously targeting multiple pathways involved in cancer progression (Upadhyay et al., 2021).
Safety And Hazards
Specific safety and hazard information for this compound is not available in the searched resources.
Future Directions
The future directions for the research and development of this compound are not specified in the available resources. However, given the wide range of biological and pharmaceutical activities of piperazine derivatives2, it is possible that further research could be conducted to explore the potential uses of this compound.
Please note that this analysis is based on the available resources and may not cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation may be required.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2/c22-17-10-8-15(9-11-17)14-23-12-13-24(21(26)20(23)25)19-7-3-5-16-4-1-2-6-18(16)19/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJWTWJRNWZDCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=CN(C(=O)C3=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione |
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